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molecular formula C10H7BrOS B8663091 2-Acetyl-5-bromobenzo(b)thiophene CAS No. 1423-64-9

2-Acetyl-5-bromobenzo(b)thiophene

Cat. No. B8663091
M. Wt: 255.13 g/mol
InChI Key: UAFOHXXTHOBOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05620991

Procedure details

21.0 g of 5-bromo-2-[(N,N-dimethylcarbamoyl)thio]benzaldehyde was dissolved in 50 ml of methyl orthoformate. The resulting solution was mixed with 1.0 g of p-toluenesulfonate, and refluxed under heating for 50 minutes. After cooling, the resulting reaction solution was poured into saturated sodium bicarbonate solution and extracted with benzene. The resulting organic layer was dried to remove the solvent. The residue thus obtained was dissolved in 100 ml of methanol, followed by adding 37 ml of 2N sodium hydroxide and by refluxing under heating for 1 hour in a stream of nitrogen. After cooling, the resulting reaction solution was adjusted to pH 1 with concentrated hydrochloric acid, extracted with benzene, and then dried to remove the solvent. The residue thus obtained was dissolved in 20 ml of acetone and added dropwise, at room temperature, to a stirred mixture consisting of 6.74 g of chloroacetone, 22.1 g of anhydrous potassium carbonate and 150 ml of acetone. After 30 minutes of stirring, the resulting reaction mixture was refluxed under heating for 30 minutes. After cooling, insoluble materials were removed by filtration, and the resulting filtrate was concentrated to dryness. The thus obtained residue was purified by silica gel column chromatography using toluene as an elution solvent and the resulting product was recrystallized from ethanol to obtain 7.5 g of 2-acetyl-5-bromobenzo[b]thiophene.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
5-bromo-2-[(N,N-dimethylcarbamoyl)thio]benzaldehyde
Quantity
21 g
Type
reactant
Reaction Step Three
Name
methyl orthoformate
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
37 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
6.74 g
Type
reactant
Reaction Step Eight
Quantity
22.1 g
Type
reactant
Reaction Step Nine
Quantity
100 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([S:10][C:11](=O)N(C)C)=[C:6]([CH:9]=1)[CH:7]=O.CC1C=CC(S(O)(=O)=O)=CC=1.C(=O)(O)[O-].[Na+].[OH-].[Na+].Cl.Cl[CH2:36][C:37](=[O:39])C.C(=O)([O-])[O-].[K+].[K+]>C([O-])([O-])OC.CO.CC(C)=O>[C:37]([C:11]1[S:10][C:5]2[CH:4]=[CH:3][C:2]([Br:1])=[CH:9][C:6]=2[CH:7]=1)(=[O:39])[CH3:36] |f:2.3,4.5,8.9.10|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
5-bromo-2-[(N,N-dimethylcarbamoyl)thio]benzaldehyde
Quantity
21 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)SC(N(C)C)=O
Name
methyl orthoformate
Quantity
50 mL
Type
solvent
Smiles
C(OC)([O-])[O-]
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
37 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
6.74 g
Type
reactant
Smiles
ClCC(C)=O
Step Nine
Name
Quantity
22.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Ten
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After 30 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the resulting reaction solution
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
CUSTOM
Type
CUSTOM
Details
The resulting organic layer was dried
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 1 hour in a stream of nitrogen
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the resulting reaction solution
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
ADDITION
Type
ADDITION
Details
added dropwise, at room temperature, to a stirred mixture
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
insoluble materials were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The thus obtained residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
the resulting product was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(S1)C=CC(=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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